molecular formula C13H12O5 B3060850 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 914203-21-7

7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3060850
CAS No.: 914203-21-7
M. Wt: 248.23 g/mol
InChI Key: IMPQYBJLUFVIKQ-UHFFFAOYSA-N
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Description

7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 914203-21-7) is a coumarin derivative characterized by a chromene backbone substituted with an isopropoxy group at the 7-position and a carboxylic acid moiety at the 3-position. Coumarins and their derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and fluorescent properties .

  • Knoevenagel condensation: Reaction of substituted salicylaldehydes with Meldrum’s acid or diethyl malonate under acidic conditions .
  • Alkylation: Substitution of a hydroxyl group at the 7-position with isopropyl bromide or iodide in the presence of a base .

Properties

IUPAC Name

2-oxo-7-propan-2-yloxychromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7(2)17-9-4-3-8-5-10(12(14)15)13(16)18-11(8)6-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPQYBJLUFVIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586421
Record name 2-Oxo-7-[(propan-2-yl)oxy]-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-21-7
Record name 2-Oxo-7-[(propan-2-yl)oxy]-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 7-Hydroxycoumarin-3-carboxylic Acid

The most direct route involves O-alkylation of 7-hydroxycoumarin-3-carboxylic acid with isopropyl bromide. In a representative procedure, 7-hydroxycoumarin-3-carboxylic acid is dissolved in acetone with potassium carbonate (K₂CO₃) as the base. Isopropyl bromide (2.5 equiv) is added dropwise, and the mixture is refluxed for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1). This method yields 7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid in 65–77% efficiency.

Critical to this approach is the selection of solvent and base. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may necessitate higher temperatures (80–100°C). The ¹H NMR spectrum of the product confirms successful alkylation: the isopropoxy group’s methine proton appears as a septet at δ 4.50–4.70 ppm, while the methyl groups resonate as doublets at δ 1.20–1.35 ppm. The carboxylic acid proton is typically absent in ¹H NMR due to exchange broadening but is identifiable in ¹³C NMR at δ 161.89 ppm.

Alternative Route: Pechmann Condensation with Subsequent Functionalization

An alternative pathway begins with the Pechmann condensation of 4-isopropoxyphenol and ethyl 3-oxobutanoate. In concentrated sulfuric acid at 0–5°C, the phenol and β-keto ester condense to form ethyl 7-isopropoxy-2-oxo-2H-chromene-3-carboxylate. Hydrolysis of the ester is achieved using sodium hydroxide (2M, 60°C, 4 hours), followed by acidification with HCl to precipitate the carboxylic acid. This two-step process affords the target compound in 70–85% overall yield.

The ester intermediate’s ¹H NMR spectrum exhibits a quartet (δ 4.30–4.45 ppm) and triplet (δ 1.35–1.40 ppm) corresponding to the ethyl group, which disappear upon hydrolysis. Microwave-assisted reactions reduce hydrolysis time to 30 minutes with comparable yields.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) of 7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid reveals:

  • A singlet at δ 8.94 ppm for the C4–H proton.
  • Aromatic protons at δ 7.81 (d, J = 8.8 Hz, H-5) and δ 6.90 (d, J = 8.8 Hz, H-6).
  • The isopropoxy group’s methine septet (δ 4.60 ppm) and methyl doublets (δ 1.25 ppm).

¹³C NMR (101 MHz, DMSO-d₆) confirms:

  • Lactone carbonyl at δ 161.49 ppm (C-2).
  • Carboxylic acid carbonyl at δ 165.00 ppm (C-3).
  • Quaternary carbons for the chromene ring at δ 153.5 (C-7) and 157.9 ppm (C-8).

Infrared (IR) Spectroscopy

The IR spectrum (KBr) shows a broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid) and a sharp lactone C=O stretch at 1715 cm⁻¹. The isopropoxy C–O–C asymmetric stretch appears at 1240 cm⁻¹.

Optimization of Reaction Conditions

Base and Solvent Selection

Alkylation efficiency depends on the base-solvent system:

  • K₂CO₃ in acetone : Yields 65–77%.
  • NaH in DMF : Higher reactivity (85% yield) but requires anhydrous conditions.
  • Microwave-assisted alkylation : Reduces reaction time from 24 hours to 50 minutes with 70% yield.

Temperature and Reaction Time

  • Reflux (80°C) : Optimal for complete conversion within 12 hours.
  • Room temperature : Requires extended time (48 hours) and results in lower yields (50%).

Applications and Derivatives

7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid serves as a precursor for bioactive analogs:

  • Amides : Coupling with anilines using PyBOP yields antifungal agents (IC₅₀: 0.8–3.0 μM).
  • Esters : Steglich esterification with alcohols produces cytotoxic derivatives against MCF-7 cells (IC₅₀: 2.3–6.6 μM).

Challenges and Limitations

  • Low solubility : The carboxylic acid group necessitates polar solvents (DMSO, DMF) for reactions.
  • Byproduct formation : Alkylation at C-3 competes with O-alkylation, requiring careful stoichiometric control.

Scientific Research Applications

7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid with structurally similar derivatives:

Compound Name Substituent (Position) Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid Isopropoxy (7) C₁₃H₁₂O₅ Not reported ~1745 (C=O), ~1670 (COOH)
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Methoxy (7) C₁₁H₈O₅ 193–194 1736 (C=O), 1691 (COOH)
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid Ethoxy (7) C₁₂H₁₀O₅ Not reported ~1740 (C=O), ~1665 (COOH)
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid Hydroxyl (7) C₁₀H₆O₅ 264–265 1735 (C=O), 1688 (COOH)
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid Nitro (6) C₁₀H₅NO₆ 233–234 1720 (C=O), 1616 (NO₂)

Key Observations :

  • Melting Points : Hydroxy and nitro substituents increase melting points due to enhanced hydrogen bonding or polar interactions. Alkoxy groups (methoxy, ethoxy, isopropoxy) reduce melting points, with bulkier substituents likely lowering crystallinity further .
  • IR Spectroscopy : All compounds show strong carbonyl (C=O) stretches near 1740–1670 cm⁻¹. Hydroxy derivatives exhibit broad O–H stretches (~3150–3400 cm⁻¹), absent in alkoxy-substituted analogs .

Reactivity and Functionalization

Coumarin-3-carboxylic acids are versatile intermediates for further derivatization:

  • Amidation : Reaction with amines to form carboxamides (e.g., N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, m.p. 277–279°C) .
  • Esterification : Conversion to esters using alcohols, as seen in ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (C₁₂H₁₀O₅) .
  • Metal Complexation : Carboxylic acid groups can coordinate to metals (e.g., silver), enhancing antimicrobial activity .

7-Isopropoxy-Specific Considerations : The isopropoxy group’s steric hindrance may slow nucleophilic substitution reactions compared to smaller alkoxy groups. However, its lipophilicity could improve membrane permeability in biological applications .

Biological Activity

Overview

7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene class, characterized by a chromene ring system with an isopropoxy group at the 7-position, an oxo group at the 2-position, and a carboxylic acid group at the 3-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C13H14O4
  • Molecular Weight : Approximately 250.25 g/mol
  • Structural Features :
    • Chromene core structure
    • Isopropoxy group (C3H7O) influencing reactivity and solubility

Biological Activities

Research indicates that 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits various biological activities:

  • Antimicrobial Activity :
    • The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown bacteriostatic and bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentrations (MIC) reported range from 2 mg/mL to 5 mg/mL depending on the strain tested .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Specific mechanisms of action include modulation of enzyme activity involved in cancer progression.
    • It has been noted for its potential to induce apoptosis in various cancer cell lines, although further research is needed to elucidate the precise pathways involved .

The mechanism of action for 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. This interaction can influence various biochemical pathways, contributing to its antimicrobial and anticancer effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acidHydroxyl group at position 7Exhibits different solubility and reactivity profiles
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acidMethoxy group instead of isopropoxyKnown for strong fluorescence properties
6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acidChlorine atom at position 6Enhanced biological activity due to halogen substitution

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of chromene compounds exhibited significant antibacterial activity against Bacillus cereus, with MIC values indicating effective inhibition at low concentrations .
  • Anticancer Research : In vitro assays have shown that 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid can inhibit cell growth in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Chemical Reactions Analysis

Oxidation Reactions

The oxo group at position 2 and the chromene ring system enable selective oxidation under controlled conditions.

Reagent/Conditions Products Key Findings
Potassium permanganate (KMnO₄)7-Isopropoxy-3-carboxy-2,5-dioxo-2,5-dihydrochromeneChromene ring oxidation introduces additional oxo groups at position 5 .
Hydrogen peroxide (H₂O₂)Epoxidation of the chromene double bond, yielding epoxide derivativesEpoxidation occurs regioselectively at the C3–C4 double bond .

Mechanistic Insight :

  • The electron-rich chromene ring facilitates electrophilic oxidation.

  • Oxidative ring-opening is observed under strong acidic conditions, forming salicylaldehyde derivatives .

Reduction Reactions

The ketone at position 2 and ester/carboxylic acid groups are susceptible to reduction.

Reagent/Conditions Products Key Findings
Sodium borohydride (NaBH₄)7-Isopropoxy-2-hydroxy-2H-chromene-3-carboxylic acidSelective reduction of the oxo group to a hydroxyl group .
Lithium aluminum hydride (LiAlH₄)7-Isopropoxy-2-hydroxy-3-(hydroxymethyl)chromeneFull reduction of both oxo and carboxylic acid groups .

Side Reactions :

  • Over-reduction may lead to saturation of the chromene double bond .

Substitution Reactions

The isopropoxy group at position 7 undergoes nucleophilic substitution, while the carboxylic acid participates in condensation.

Nucleophilic Substitution of Isopropoxy Group

Reagent/Conditions Products Key Findings
Alkyl halides (R-X) in basic media7-Alkoxy-2-oxo-2H-chromene-3-carboxylic acidIsopropoxy replaced by methoxy, ethoxy, etc. .
Amines (RNH₂) under reflux7-Amino-2-oxo-2H-chromene-3-carboxylic acidSN2 mechanism confirmed via kinetic studies .

Carboxylic Acid Derivitization

Reagent/Conditions Products Key Findings
Thionyl chloride (SOCl₂) → ROH3-Ester derivatives (e.g., ethyl, isopropyl)Esterification enhances solubility in organic media .
Hydrazine (NH₂NH₂)3-Hydrazide derivativesForms stable hydrazides for heterocyclic synthesis .

Ring-Opening and Rearrangement

The lactone ring undergoes cleavage under basic or nucleophilic conditions:

Reagent/Conditions Products Key Findings
Aqueous NaOHSalicylaldehyde-3-carboxylic acid derivativeBase-induced ring-opening followed by decarboxylation .
Hydrazine hydrateN′-Arylidene-2-oxo-2H-chromene-3-carbohydrazidesForms hydrazones for use in anticancer agent development .

Mechanistic Pathway :

  • Nucleophilic attack at the lactone carbonyl.

  • Ring-opening to form a keto-acid intermediate.

  • Subsequent condensation with nucleophiles .

Photochemical Reactions

The chromene system participates in [2+2] cycloadditions under UV light:

Conditions Products Key Findings
UV light (λ = 300 nm)Cyclobutane-fused dimerRegioselective dimerization via excited-state reactivity .

Comparative Reactivity with Analogues

The isopropoxy group confers steric and electronic differences compared to other alkoxy substituents:

Compound Reaction Rate (Relative) Key Observation
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid1.0 (reference)Faster substitution due to smaller methoxy group .
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid0.7Moderate steric hindrance slows reactivity .
7-Isopropoxy-... 0.4Highest steric hindrance reduces substitution rates .

Q & A

Q. What are the established synthetic protocols for 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid, and what are the critical parameters affecting yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification under basic conditions. For analogous coumarin derivatives, potassium carbonate in dry DMF is used to deprotonate the carboxylic acid, followed by reaction with alkyl halides (e.g., isopropyl bromide) at reflux temperatures . Key parameters include stoichiometric control of the electrophile (1.2–1.5 equivalents), anhydrous reaction conditions to prevent hydrolysis, and purification via silica gel chromatography (dichloromethane/methanol gradients) to isolate the product . Yield optimization requires monitoring reaction progress using TLC or in situ IR spectroscopy to terminate the reaction before side-product formation.

Q. Which spectroscopic techniques are most effective for confirming the structure of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid?

Methodological Answer:

  • 1H NMR : Diagnostic signals include the isopropoxy group’s methyl doublets (δ 1.2–1.4 ppm, J = 6.5 Hz) and the coumarin H-4 proton (δ ~8.6 ppm, singlet) .
  • 13C NMR : The carbonyl carbons (C-2 and C-3) resonate at δ 160–164 ppm and δ 164–168 ppm, respectively .
  • HRMS : Validates molecular weight (theor. [M+H]+ = 279.0866) with <2 ppm error .
  • X-ray crystallography : Resolves bond angles and confirms the planar coumarin core, as seen in allyl ester derivatives .

Q. What are the recommended storage conditions to maintain the stability of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid?

Methodological Answer: Store in airtight, amber glass containers under nitrogen at 2–8°C. Avoid moisture (use desiccants), direct light, and temperatures >50°C to prevent decarboxylation or ester hydrolysis . For long-term storage, conduct periodic stability assessments via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing derivatives of this compound?

Methodological Answer: Conflicting NMR signals may arise from tautomerism (e.g., keto-enol equilibria) or rotational isomers. For example, oxime derivatives exhibit peak splitting due to syn/anti configurations, resolved by 2D NMR (COSY, NOESY) . Solvent effects (e.g., DMSO vs. CDCl3) can shift proton resonances; replicate experiments in deuterated solvents matching reaction conditions . Impurities are identified via spiking experiments with authentic samples or LC-MS profiling .

Q. What strategies improve the solubility of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid in aqueous media for biological assays?

Methodological Answer:

  • Derivatization : Convert the carboxylic acid to a sodium salt using NaOH in methanol/water mixtures .
  • Prodrug design : Synthesize ester prodrugs (e.g., allyl or methyl esters) that hydrolyze in physiological conditions .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

Q. How can unexpected byproducts during synthesis be minimized or characterized?

Methodological Answer:

  • Byproduct identification : LC-HRMS and 1H NMR diffusion-ordered spectroscopy (DOSY) differentiate byproducts from the target compound .
  • Kinetic control : Reduce electrophile excess (e.g., isopropyl bromide to 1.1 equivalents) and lower reaction temperatures (0–25°C) to suppress alkylation at competing sites .
  • Purification : Employ preparative HPLC with a C18 column (0.1% TFA in acetonitrile/water) to resolve structurally similar impurities .

Q. What mechanistic insights guide the optimization of coupling reactions involving this compound?

Methodological Answer:

  • DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., acylation at C-3 vs. O-7) .
  • Isotopic labeling : Use 18O-labeled water to track hydrolysis pathways of ester derivatives .
  • In situ monitoring : ReactIR detects intermediates (e.g., acyl chlorides) to adjust reagent addition rates and minimize side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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